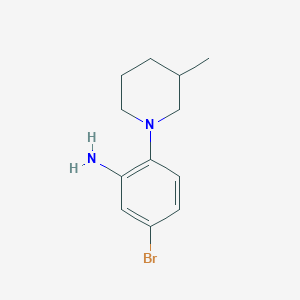

5-Bromo-2-(3-methylpiperidin-1-yl)aniline

描述

5-Bromo-2-(3-methylpiperidin-1-yl)aniline (CAS: 1016806-74-8) is a substituted aniline derivative featuring a bromine atom at the 5-position and a 3-methylpiperidin-1-yl group at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₇BrN₂, with a molecular weight of 269.19 g/mol .

属性

IUPAC Name |

5-bromo-2-(3-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEZUBWMZLWVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methylpiperidin-1-yl)aniline typically involves the bromination of 2-(3-methyl-1-piperidinyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

化学反应分析

Types of Reactions

5-Bromo-2-(3-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of the corresponding amine or reduced derivatives.

Substitution: Formation of substituted aniline derivatives.

科学研究应用

5-Bromo-2-(3-methylpiperidin-1-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Bromo-2-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

相似化合物的比较

Structural Variants in Piperidine/piperazine-Substituted Analogs

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Polarity : The 4-methylpiperazine analog (C₁₂H₁₇BrN₃) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous media .

- Solubility Modifiers : The ethoxy-piperidine derivative (C₁₃H₁₉BrN₂O) demonstrates how introducing oxygen-containing groups can alter hydrophilicity, a critical factor in drug design .

Substituted Anilines with Non-Piperidine Moieties

Table 2: Comparison with Electron-Withdrawing/Other Substituents

Key Observations :

- Electronic Effects : The trifluoromethyl group (CF₃) in 5-Bromo-2-(trifluoromethyl)aniline reduces the basicity of the aniline nitrogen due to its electron-withdrawing nature, which could alter reactivity in coupling reactions .

- Heterocyclic Functionality : The oxazoline-containing analog (C₉H₈BrN₂O) introduces a five-membered ring capable of coordinating with metals, relevant in catalysis or materials science .

生物活性

5-Bromo-2-(3-methylpiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a bromine atom attached to an aniline ring, along with a 3-methylpiperidinyl substituent. This structure is crucial for its biological interactions and synthesis applications.

This compound primarily acts through its involvement in Suzuki–Miyaura cross-coupling reactions , which are pivotal in organic synthesis for forming carbon-carbon bonds. The compound facilitates the formation of new chemical entities that can exhibit varied biological activities.

Biochemical Pathways

The compound's participation in biochemical pathways typically involves:

- Formation of new carbon–carbon bonds .

- Oxidation and reduction processes , leading to various derivatives that may possess distinct biological properties.

Biological Activity

Research has indicated that this compound exhibits potential biological activities, including:

- Antiviral properties : In studies involving related compounds, piperidine derivatives have shown efficacy against viral infections, suggesting that 5-bromo derivatives may share similar properties .

- Enzyme inhibition : Compounds containing piperidine structures have been explored for their ability to inhibit specific enzymes like cyclin G-associated kinase (GAK), which plays a role in cell cycle regulation and viral replication .

Case Study 1: Antiviral Activity

In a study on isothiazolo[4,3-b]pyridine analogues, it was found that modifications to the piperidine ring significantly influenced antiviral activity against dengue virus (DENV). Although this compound was not directly tested, the structural similarities suggest potential for similar antiviral effects due to the piperidine moiety .

Case Study 2: Enzyme Inhibition

A series of piperidine-containing compounds were evaluated for their ability to inhibit enzymes like butyrylcholinesterase and acetylcholinesterase. The results indicated that certain modifications could enhance inhibitory activity, hinting at the potential of this compound as a scaffold for developing enzyme inhibitors .

Summary of Biological Activities

常见问题

Q. What are the key steps in synthesizing 5-Bromo-2-(3-methylpiperidin-1-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. For example, a precursor like 4-bromo-1-fluoro-2-nitrobenzene reacts with 3-methylpiperidine under basic conditions (e.g., DIEA) to substitute the fluoride atom. This is followed by nitro group reduction to yield the aniline derivative. Optimization may involve adjusting the base strength, solvent polarity, and temperature to enhance reaction rates and yields .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H-NMR : Confirms substitution patterns and piperidine ring integration.

- HPLC : Validates purity (>95% recommended for biological assays).

- ESI-MS : Verifies molecular weight and detects potential byproducts. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What safety precautions are essential when handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for analogous brominated anilines:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental spectral data (e.g., NMR chemical shifts) be resolved?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing forces. For example:

- Compare experimental NMR (in DMSO-d6 or CDCl3) with density functional theory (DFT)-calculated shifts.

- Use X-ray crystallography (via SHELXL/ORTEP) to resolve ambiguities in piperidine ring conformation .

Q. What strategies are effective in improving the yield of the SNAr reaction when steric hindrance from the 3-methylpiperidine group impedes substitution?

Q. How does the electronic environment of the aniline moiety influence its reactivity in downstream derivatization (e.g., coupling reactions)?

The electron-donating 3-methylpiperidine group activates the aromatic ring toward electrophilic substitution at the para position relative to the bromine. However, steric bulk may limit accessibility. Hammett constants (σ) and Fukui indices can predict sites for functionalization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound as a protein-protein interaction inhibitor (e.g., WDR5 degraders)?

- SPR (Surface Plasmon Resonance) : Measures binding affinity to WDR5.

- Cellular thermal shift assay (CETSA) : Confirms target engagement.

- Western blotting : Quantifies degradation efficiency (e.g., via ubiquitin-proteasome pathway) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., bond length variations) between independent studies?

- Validate refinement parameters (R-factors, displacement ellipsoids) using SHELXL.

- Check for twinning or disorder in the crystal lattice.

- Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. If HPLC purity exceeds 98% but biological assays show inconsistent activity, what analytical follow-up is warranted?

- Perform LC-MS/MS to detect trace impurities (e.g., regioisomers).

- Use 2D-NMR (HSQC, HMBC) to confirm structural integrity.

- Evaluate solubility and aggregation propensity via dynamic light scattering (DLS) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。